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Executive Summary: The Sterically-Shielded Linker

2-Methyl-4-morpholinobutan-2-amine is a bifunctional intermediate characterized by a
primary amine group shielded by a gem-dimethyl moiety and a distal morpholine ring. In drug
discovery, this specific architecture serves two critical functions:

o Metabolic Stability: The gem-dimethyl group at the

-position to the amine blocks metabolic
-oxidation, a common clearance pathway for linear alkyl amines.

» Solubility Enhancement: The morpholine ring acts as a polar, hydrogen-bond accepting
handle, improving the aqueous solubility of lipophilic drug candidates (e.qg., kinase inhibitors).

This guide addresses the unique safety challenges posed by this compound, which combines
the corrosivity of primary amines with the specific toxicological profile of morpholine derivatives.

Chemical Identity & Structural Analysis[1]
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Property Specification

IUPAC Name 2-Methyl-4-(morpholin-4-yl)butan-2-amine

CAS Number 1263002-61-4 (Free Base) / 2044927-06-0 (HCI
Salt)

Molecular Formula

Molecular Weight 172.27 g/mol

SMILES CC(C)(CCN1CCOCC1)N

Physical State Colorless to pale yellow liquid (Predicted)

Boiling Point ~230°C (Predicted based on SAR)

pKa (Predicted) ~10.2 (Amine), ~8.4 (Morpholine)

Structural Logic

The molecule consists of a hydrophobic spacer (the gem-dimethyl butane chain) connecting a
nucleophilic head (amine) and a solubilizing tail (morpholine).

 Steric Hindrance: The tertiary carbon at position 2 reduces the nucleophilicity of the primary
amine compared to linear analogs (e.g., 3-morpholinopropylamine), requiring harsher
conditions or specific catalysts for coupling reactions.

Hazard Identification & Toxicology

Based on Structure-Activity Relationships (SAR) with 3-morpholinopropylamine and general
aliphatic amines.

GHS Classification (Inferred)
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Hazard Class Category Hazard Statement

H314: Causes severe skin

Skin Corrosion/Irritation 1B
burns and eye damage.
) H318: Causes serious eye
Serious Eye Damage 1
damage.[1][2]
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.
o H312: Harmful in contact with
Acute Toxicity (Dermal) 4

skin.[1]

Toxicological Mechanisms

o Causticity (The Amine): The high basicity (pKa ~10.2) leads to saponification of skin lipids
and denaturation of proteins upon contact, causing deep, necrotic burns.

o Systemic Toxicity (The Morpholine): Morpholine moieties can undergo metabolic activation
(N-oxidation). While the gem-dimethyl group protects the amine end, the morpholine ring
itself is associated with potential liver and kidney toxicity upon chronic exposure.

e Sensitization: As a reactive amine, it has the potential to act as a hapten, binding to skin
proteins and inducing allergic contact dermatitis.

Emergency Response Protocols

Standard Operating Procedures (SOPs) for Acute Exposure.

The following decision tree outlines the immediate response required for exposure events.
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EXPOSURE INCIDENT

Identify Route

'

SKIN CONTACT EYE CONTACT INHALATION
(Corrosive) (Immediate Damage Risk) (Respiratory Irritation)
1. Remove contaminated clothing 1. Rinse 15+ min (Eyewash) 1. Move to fresh air
2. Rinse 15+ min (Safety Shower) 2. Hold eyelids open 2. Oxygen if breathing difficult
3. Do NOT neutralize (exothermic risk) 3. Consult Ophthalmologist immediately 3. Monitor for pulmonary edema (delayed)

SEEK MEDICAL ATTENTION

(Bring SDS)

Click to download full resolution via product page

Figure 1: Emergency Response Decision Tree for Corrosive Amine Exposure.

Handling, Storage, & Stability
Environmental Control

» Hygroscopicity: Primary amines readily absorb atmospheric moisture and

, forming carbamate salts (white crusts). This degrades purity and alters stoichiometry in
synthesis.

o Oxidation: The morpholine ring is susceptible to slow N-oxidation over time.

Storage Protocol

o Atmosphere: Store under Argon or Nitrogen (inert gas blanket).
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o Temperature: Refrigerate (2—8°C) to minimize oxidation and volatility.

o Container: Use tightly sealed glass or chemically resistant HDPE. Avoid aluminum (amines
can corrode amphoteric metals).

Incompatibility Matrix

Chemical Class Reaction Risk

) ) ) Violent exothermic reaction; formation of
Acids / Acid Chlorides ]
salts/amides.

Fire/Explosion hazard; formation of toxic

Strong Oxidizers nitrogen oxides (

).

Halogenated Hydrocarbons Potential for violent alkylation reactions.

Synthesis & Application Context

How this building block is utilized in drug development.

This compound is typically synthesized via reductive amination or nucleophilic substitution. The
diagram below illustrates a common workflow for incorporating this linker into a drug scaffold.

Purification:
Acid/Base Extraction
or Distillation

Precursors: Synthesis - N 2-Methyl-4-morpholinobutan-2-amine
Acetone derivative + ed SATIMERE (Crude)

Morpholine ethylamine QiPr)4 aBH4

Drug Synthesis:
Amide Coupling / SNAr

Click to download full resolution via product page

Figure 2: Synthesis and Application Workflow.

Experimental Note: Coupling Efficiency

Due to the steric bulk of the gem-dimethyl group, standard amide coupling conditions (e.g.,
EDC/NHS) may be sluggish.
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o Recommendation: Use high-activity coupling agents like HATU or T3P in polar aprotic
solvents (DMF/DMAC) to drive the reaction to completion.

» Monitoring: Monitor reaction progress via LC-MS, as the steric hindrance may lead to
incomplete conversion often mistaken for enzyme inhibition in biological assays if unreacted
amine persists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Safety & Handling Guide: 2-Methyl-4-
morpholinobutan-2-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2968482#2-methyl-4-morpholinobutan-2-amine-
safety-data-sheet-sds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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